3-(3,4-Dichlorophenyl)benzonitrile
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Overview
Description
3-(3,4-Dichlorophenyl)benzonitrile is an organic compound with the molecular formula C13H7Cl2N. It is a derivative of benzonitrile, where the phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Mode of Action
The dichlorophenyl group may also influence the compound’s interactions with its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound These factors can include pH, temperature, presence of other molecules, and more
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)benzonitrile typically involves the reaction of 3,4-dichlorobenzoyl chloride with an appropriate nitrile source. One common method is the reaction of 3,4-dichlorobenzoyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process typically includes steps such as purification through recrystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Reduction Reactions: It can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation under specific conditions to form different oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted benzonitriles.
Reduction: Formation of 3-(3,4-dichlorophenyl)aniline.
Oxidation: Formation of various oxidation products depending on the conditions used.
Scientific Research Applications
3-(3,4-Dichlorophenyl)benzonitrile has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzonitrile: A closely related compound with similar chemical properties and applications.
3,5-Dichlorobenzonitrile: Another dichlorinated benzonitrile with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
3-(3,4-Dichlorophenyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N/c14-12-5-4-11(7-13(12)15)10-3-1-2-9(6-10)8-16/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAILQQUZKYPQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742893 |
Source
|
Record name | 3',4'-Dichloro[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-36-1 |
Source
|
Record name | 3',4'-Dichloro[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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